BenchChemオンラインストアへようこそ!

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol

Medicinal Chemistry Hydrogen Bonding Drug-likeness

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol (CAS 518051-95-1) is a benzazepine derivative bearing a free phenolic hydroxyl group at the 8-position of the tetrahydrobenzo[b]azepine scaffold. With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol, this heterocyclic compound is catalogued as a research intermediate and building block for medicinal chemistry programs targeting neurological and inflammatory indications.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 518051-95-1
Cat. No. B3328766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol
CAS518051-95-1
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=CC(=C2)O
InChIInChI=1S/C10H13NO/c12-9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11-12H,1-3,6H2
InChIKeyFMQVKSLQSDAQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol (CAS 518051-95-1): Structural Identity and Key Physicochemical Baseline for Research Procurement


2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol (CAS 518051-95-1) is a benzazepine derivative bearing a free phenolic hydroxyl group at the 8-position of the tetrahydrobenzo[b]azepine scaffold . With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol, this heterocyclic compound is catalogued as a research intermediate and building block for medicinal chemistry programs targeting neurological and inflammatory indications . Key calculated physicochemical parameters include a logP of 2.07, two hydrogen bond donors (phenolic OH and secondary amine NH), and two hydrogen bond acceptors .

Why Generic Benzazepine Substitution Fails: The 8-Hydroxy Substituent as a Non-Interchangeable Determinant of Molecular Properties in the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol Scaffold


Closely related benzazepine analogs—including the unsubstituted parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine, the 8-methoxy derivative, and the benzo[c]azepin-8-ol regioisomer—cannot be interchanged with the target 8-hydroxy compound without measurable alteration of critical molecular properties . The phenolic hydroxyl at position 8 introduces a second hydrogen bond donor, reduces logP by approximately 0.5–0.75 log units relative to the parent scaffold, and provides a reactive handle for prodrug or bioconjugate chemistry that is absent in O-methylated or des-hydroxy analogs [1]. Substitution with any of these near neighbors therefore changes solubility, permeability, metabolic susceptibility, and synthetic downstream options in ways that confound structure–activity relationship (SAR) interpretation and compromise batch-to-batch reproducibility in pharmacological studies [1].

Quantitative Head-to-Head Evidence: How 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol (CAS 518051-95-1) Differentiates from Closest Analogs in Procurement-Relevant Parameters


Hydrogen Bond Donor Capacity: 2 HBD versus 1 HBD in Parent and 8-Methoxy Analogs

The target compound possesses two hydrogen bond donors—the secondary amine (N-H) and the phenolic hydroxyl (O-H)—yielding a total HBD count of 2 . In contrast, the des-hydroxy parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine has only one HBD (the amine N-H) [1], and the 8-methoxy analog (as its hydrochloride salt) likewise has only one HBD because the methyl ether cannot donate a hydrogen bond . This difference of one full HBD unit quantitatively alters predicted solubility, membrane permeability, and receptor pharmacophore matching.

Medicinal Chemistry Hydrogen Bonding Drug-likeness

Lipophilicity (logP) Reduction: logP 2.07 versus 2.57–2.82 in the Unsubstituted Parent Scaffold

The target 8-hydroxy compound has a computed logP of 2.07 , which is 0.50–0.75 log units lower than the parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine (logP 2.57 reported by Molbase [1]; logP 2.82 reported by ChemicalBook [2]). The 8-methoxy analog (HCl salt) has an intermediate logP of 2.22 . The lower logP of the target compound is consistent with the introduction of a polar hydroxyl group, and this shift is consequential for tissue distribution, CNS penetration, and aqueous solubility.

Physicochemical Profiling logP CNS Drug Discovery

Commercial Purity Specification: 98% versus 95–97% for Closest Analogs

The target compound is supplied at a certified purity of 98% (HPLC) by Fluorochem . By comparison, the parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine is commonly available at lower purity grades: 95%+ from Bidepharm (via Molbase) [1] and 97% from specialty suppliers [2]. The 8-methoxy analog (HCl salt) is specified at 97% purity . A purity differential of 1–3 percentage points can translate to a meaningful 2- to 3-fold difference in total impurity burden, which is critical for high-sensitivity assays.

Quality Control Purity Analytical Standards

Regioisomeric Fidelity: Benzo[b]azepine versus Benzo[c]azepine Scaffold

The target compound is unequivocally the benzo[b]azepine regioisomer (IUPAC: 2,3,4,5-tetrahydro-1H-1-benzazepin-8-ol; InChI Key: FMQVKSLQSDAQMS-UHFFFAOYSA-N) . The regioisomeric 2,3,4,5-tetrahydro-1H-benzo[c]azepin-8-ol (CAS 247133-23-9) possesses the same molecular formula (C₁₀H₁₃NO) and molecular weight (163.22 g/mol) but differs in the position of the nitrogen atom within the azepine ring, which alters the spatial orientation of the hydroxyl group relative to the basic amine . This topological change affects ring-fusion geometry and distance between the hydrogen bond donor/acceptor pharmacophoric elements.

Regioisomerism Structural Identity Receptor Binding

Safety Profile: GHS Hazard Classification with Oral Acute Toxicity (H302)

The target compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with signal word 'Warning' . The parent scaffold shares the same four H-phrases [1]. In contrast, the 8-methoxy analog (HCl salt) lacks the H302 (oral acute toxicity) warning and is classified only for H315, H319, and H335 . The absence of H302 in the methyl ether salt suggests that O-methylation may attenuate oral acute toxicity, although comparative in vivo toxicology data are not publicly available.

Safety Pharmacology GHS Classification Handling Requirements

Evidence-Backed Application Scenarios Where 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol (CAS 518051-95-1) Is the Preferred Selection Over Analogs


Medicinal Chemistry SAR Studies Requiring Dual Hydrogen Bond Donor Pharmacophores

For receptor binding hypotheses in which both a phenolic hydroxyl and a secondary amine are predicted to engage target residues, the 2 HBD count of the 8-hydroxy compound is a design requirement. The parent scaffold (1 HBD) and 8-methoxy analog (1 HBD) cannot fulfill this pharmacophoric demand, as quantitatively established in Evidence Item 1 [Section 3]. The 8-hydroxy compound enables exploration of HBD-dependent potency gains in targets such as dopamine D1 receptors, serotonin 5-HT₂C receptors, and nNOS, where benzazepine SAR has demonstrated sensitivity to hydroxyl substitution patterns [1].

Prodrug and Bioconjugate Design Requiring a Free Phenolic Conjugation Handle

The free phenolic hydroxyl at position 8 enables etherification, esterification, and carbamate formation—synthetic transformations that are impossible with the 8-methoxy analog (methyl ether cannot be deprotected under mild conditions without risking azepine ring integrity) and unavailable in the des-hydroxy parent scaffold. As demonstrated in Evidence Item 1, the additional HBD of the 8-hydroxy compound provides a reactive site for attaching solubilizing groups, fluorescent labels, or targeting moieties without altering the benzazepine nitrogen pharmacophore .

CNS versus Peripheral Selectivity Optimization Programs Leveraging logP Differences

When medicinal chemistry programs seek to tune CNS exposure, the lower logP of the 8-hydroxy compound (logP = 2.07) compared to the parent scaffold (logP = 2.57–2.82) provides a measurable advantage for reducing passive brain penetration, as quantified in Evidence Item 2 [Section 3]. This is directly relevant to peripheral-restricted benzazepine programs targeting inflammatory or metabolic indications where CNS side effects must be minimized. Conversely, programs requiring higher logP for blood–brain barrier penetration would prioritize the parent scaffold.

High-Sensitivity In Vitro Pharmacology and Analytical Reference Standard Preparation

The 98% certified purity of the target compound (Evidence Item 3) makes it the preferred choice for preparing analytical reference standards, calibration curves, and high-sensitivity in vitro assays such as radioligand binding, fluorescence polarization, and surface plasmon resonance. The lower purity grades (95–97%) available for the parent scaffold and methoxy analog introduce higher impurity backgrounds that can confound IC₅₀/EC₅₀ determinations at low compound concentrations typical of early-stage screening cascades.

Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.